molecular formula C9H10N4S2 B14887033 4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine

4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine

Cat. No.: B14887033
M. Wt: 238.3 g/mol
InChI Key: AJMYPBLFWRHTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine is a heterocyclic compound that features both thiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine typically involves the condensation of 4-methylthiazol-2-amine with a suitable pyrimidine derivative. One common method involves the use of 4-bromomethyl coumarin and 4,5-dihydrothiazole-2-thiol in anhydrous potassium carbonate using absolute ethanol as a solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrimidine rings can bind to active sites on enzymes, inhibiting their activity and disrupting biological pathways. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazol-2-amine: A simpler thiazole derivative with similar biological activity.

    6-Methylpyrimidin-2-amine: A pyrimidine derivative with comparable chemical properties.

    Thiazolo[4,5-b]pyridine: A fused heterocyclic compound with distinct electronic properties.

Uniqueness

4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine is unique due to its combination of thiazole and pyrimidine rings, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C9H10N4S2

Molecular Weight

238.3 g/mol

IUPAC Name

4-methyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrimidin-2-amine

InChI

InChI=1S/C9H10N4S2/c1-5-3-7(13-8(10)11-5)15-9-12-6(2)4-14-9/h3-4H,1-2H3,(H2,10,11,13)

InChI Key

AJMYPBLFWRHTPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N)SC2=NC(=CS2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.